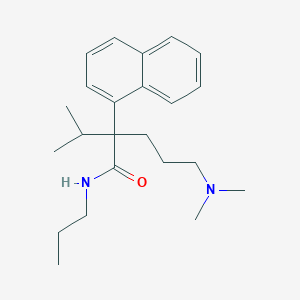
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylamino group, and various alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene derivatives with dimethylaminopropylamine under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amines and hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted hydrocarbons.
Aplicaciones Científicas De Investigación
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
Carbodiimides: Compounds used in peptide synthesis and as crosslinking agents.
Uniqueness
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
15039-48-2 |
|---|---|
Fórmula molecular |
C23H34N2O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide |
InChI |
InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26) |
Clave InChI |
JGJBAEVKHXUXIP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canónico |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Sinónimos |
α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















